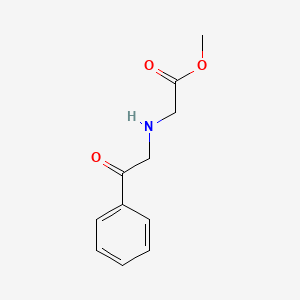
Uncarinic acid E
描述
Uncarinic acid E is a naturally occurring compound isolated from the plant Gelsemium elegans. It belongs to the class of triterpenoids and has garnered significant attention due to its potent biological activities, particularly its anti-tumor properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of uncarinic acid E involves multiple steps, typically starting from simpler triterpenoid precursors. The process includes oxidation, cyclization, and esterification reactions under controlled conditions. Specific reagents and catalysts, such as oxidizing agents and acid catalysts, are employed to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Gelsemium elegans using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
化学反应分析
Types of Reactions: Uncarinic acid E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride to alter specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Uncarinic acid E has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Biology: this compound is used to investigate its effects on cellular processes, particularly apoptosis in cancer cells.
Medicine: Due to its anti-tumor activity, it is explored as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of bioactive compounds and pharmaceuticals.
作用机制
Uncarinic acid E exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:
Molecular Targets: It targets the p53 protein, leading to its accumulation.
相似化合物的比较
Uncarinic acid E can be compared with other triterpenoids such as:
Betulinic Acid: Known for its anti-HIV and anti-cancer properties.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
Ursolic Acid: Possesses anti-inflammatory, anti-tumor, and antimicrobial activities.
Uniqueness of this compound: What sets this compound apart is its specific mechanism of inducing apoptosis through p53 accumulation, which is not as prominently observed in other triterpenoids. This unique pathway makes it a valuable compound for targeted cancer therapies .
属性
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)19-20-38(33(43)44)21-22-39(24-45-32(42)14-9-25-7-10-26(40)11-8-25)27(28(38)23-34)12-13-30-36(5)17-16-31(41)35(3,4)29(36)15-18-37(30,39)6/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)/b14-9+/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBONBNZOMMCQS-PBGJSAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)


![[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
![Benzenaminium, N,N,N-trimethyl-4-[[(pentamethylphenyl)methoxy]carbonyl]-, salt with trifluoromethanesulfonic acid](/img/structure/B1640049.png)
